Product packaging for 6-Bromo-N-Boc-pyridazin-3-amine(Cat. No.:)

6-Bromo-N-Boc-pyridazin-3-amine

Cat. No.: B15248207
M. Wt: 274.11 g/mol
InChI Key: KCGRFZXYARCCHJ-UHFFFAOYSA-N
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Description

Significance of Halogenated and Aminated Pyridazine (B1198779) Scaffolds in Organic Synthesis

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it a sought-after scaffold in drug discovery. The introduction of halogen and amine substituents onto the pyridazine ring dramatically expands its synthetic utility.

Halogenated pyridazines, particularly those containing bromine or chlorine, are invaluable precursors for carbon-carbon and carbon-heteroatom bond-forming reactions. The halogen atom serves as a reactive handle, enabling transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig reactions). These reactions are fundamental to the construction of complex molecular architectures from simpler starting materials.

Aminated pyridazines are equally important, as the amino group can act as a hydrogen bond donor or acceptor, crucial for molecular recognition at biological targets. Furthermore, the amino group can be readily modified to introduce a wide variety of functional groups, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. The combination of both a halogen and an amino group on the same pyridazine scaffold, as seen in compounds like 3-amino-6-bromopyridazine (B1273705), creates a bifunctional building block with orthogonal reactivity, enabling sequential and site-selective modifications. This dual functionality has been exploited in the synthesis of compounds targeting a range of diseases. For instance, 3-amino-6-aryl-pyridazine derivatives have been identified as potent and selective CB2 receptor agonists for the potential treatment of inflammatory pain. nih.gov Similarly, other substituted 3-aminopyridazine (B1208633) derivatives have been explored for their antidepressant, serotonergic, and dopaminergic activities. nih.gov

Overview of N-Protection Strategies for Aromatic Amines, with Emphasis on tert-Butyloxycarbonyl (Boc)

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. For amino groups, this is achieved through the use of "protecting groups." The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions. organic-chemistry.org

The protection of an amine with a Boc group is typically accomplished by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. The resulting intermediate then collapses, eliminating tert-butanol (B103910) and carbon dioxide to form the stable carbamate (B1207046). commonorganicchemistry.com This process is highly efficient and compatible with a diverse range of other functional groups.

The Boc group is robust and stable towards most nucleophiles, bases, and catalytic hydrogenation conditions. organic-chemistry.org This stability allows for selective chemical modifications at other sites of the molecule without affecting the protected amine. When the synthesis requires the amine to be unmasked, the Boc group can be readily cleaved using acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in methanol. organic-chemistry.org The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to reveal the free amine. This clean and efficient deprotection strategy is a key advantage of the Boc group in complex synthetic sequences.

Structural Features and Synthetic Potential of 6-Bromo-N-Boc-pyridazin-3-amine

The compound this compound, also known as tert-butyl (6-bromopyridazin-3-yl)carbamate, is a prime example of a strategically designed synthetic building block. It combines the key features of a halogenated pyridazine with a protected amino group, making it a highly valuable intermediate in medicinal chemistry and organic synthesis.

The synthesis of this compound typically starts from 3-amino-6-bromopyridazine, which is then protected with a Boc group using standard conditions, such as reacting it with di-tert-butyl dicarbonate. This straightforward protection step yields a stable, crystalline solid that can be easily handled and stored.

The synthetic potential of this compound lies in the sequential reactivity of its two key functional sites. The bromo substituent at the 6-position is activated for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, building the core structure of the target molecule. Following the carbon-carbon or carbon-nitrogen bond formation, the Boc protecting group on the amino function at the 3-position can be cleanly removed under acidic conditions to reveal the primary amine. This newly liberated amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to complete the synthesis of the final product.

This stepwise approach provides a powerful and flexible strategy for the synthesis of diverse libraries of substituted pyridazine derivatives for screening in drug discovery programs. The utility of this building block is demonstrated in numerous patents for the preparation of pharmacologically active agents, including inhibitors of kinases and other enzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12BrN3O2 B15248207 6-Bromo-N-Boc-pyridazin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

tert-butyl N-(6-bromopyridazin-3-yl)carbamate

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)

InChI Key

KCGRFZXYARCCHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo N Boc Pyridazin 3 Amine

Precursor Synthesis Strategies for Pyridazin-3-amines

The synthesis of the key precursor, pyridazin-3-amine, can be approached through two primary strategies: building the heterocyclic ring system from acyclic precursors or functionalizing a pre-existing pyridazine (B1198779) ring.

The formation of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is classically achieved through the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648). researchgate.net This fundamental approach involves the reaction of γ-dicarbonyl compounds, such as 1,4-diketones, γ-ketoacids, or γ-ketoesters, with hydrazine hydrate, leading to a dehydrative cyclization that forms the dihydropyridazine, which is subsequently oxidized to the aromatic pyridazine ring.

More contemporary methods, such as inverse electron-demand Diels-Alder reactions, have also been developed. For instance, the reaction of 1,2,4,5-tetrazines with electron-rich dienophiles provides a route to functionalized pyridazines. organic-chemistry.org Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which yields 6-aryl-pyridazin-3-amines with high regioselectivity under neutral, metal-free conditions. organic-chemistry.org

Below is a table summarizing key cyclization strategies for forming the pyridazine ring.

Reaction Type Precursors Key Features Reference
Condensation1,4-Dicarbonyl compounds and HydrazineClassical, versatile method for pyridazine and pyridazinone synthesis. researchgate.net
Inverse Electron-Demand Diels-Alder1,2,4,5-Tetrazines and Alkenes/AlkynesProvides access to highly functionalized pyridazines. organic-chemistry.org
Aza-Diels-Alder Reaction1,2,3-Triazines and 1-PropynylaminesHighly regioselective for 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org
6-endo-trig Cyclizationβ,γ-Unsaturated hydrazonesCopper-promoted cyclization under mild conditions with high functional group tolerance. organic-chemistry.org

An alternative and often more direct route to pyridazin-3-amines involves the modification of an already formed pyridazine ring. A common starting material for this strategy is 3,6-dichloropyridazine (B152260), which is commercially available. One of the chlorine atoms can be selectively substituted by an amino group through nucleophilic aromatic substitution (SNAr). By carefully controlling reaction conditions, such as temperature and the nature of the ammonia (B1221849) source (e.g., aqueous ammonia, ammonia in an organic solvent), it is possible to achieve monosubstitution to yield 3-amino-6-chloropyridazine.

This intermediate, 3-amino-6-chloropyridazine, is pivotal as it already contains the required amino group at the C-3 position. The remaining chlorine atom at the C-6 position can then be removed via catalytic hydrogenation. For instance, using a palladium-on-carbon (Pd/C) catalyst in the presence of a base like sodium hydroxide under a hydrogen atmosphere effectively reduces the C-Cl bond to a C-H bond, affording pyridazin-3-amine. chemicalbook.com

Further functionalization can also be achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki or Buchwald-Hartwig reactions, allow for the introduction of various substituents onto the pyridazine core, although these are more commonly used to add carbon or nitrogen-based groups rather than a simple amino group to an unsubstituted ring. acs.orgresearchgate.net

Selective Bromination Protocols at the Pyridazine C-6 Position

Introducing a bromine atom specifically at the C-6 position of a pyridazin-3-amine precursor is a critical step. The electronic nature of the pyridazine ring, being electron-deficient, complicates direct electrophilic halogenation.

Direct electrophilic bromination of pyridazine itself is challenging and often requires harsh conditions, leading to low yields and mixtures of products. The presence of an amino group at the C-3 position is an activating, ortho-, para-director. However, in the pyridazine ring, the directing effects are influenced by the two ring nitrogen atoms, which are strongly deactivating. The C-6 position is para to the C-3 amino group, making it a potential site for electrophilic attack.

Reagents such as N-Bromosuccinimide (NBS) or bromine in acetic acid can be employed. However, the regioselectivity can be poor, and over-bromination is a common side reaction. The outcome is highly dependent on the substrate and reaction conditions. For the related pyridine systems, direct halogenation often requires high temperatures and strong acids to overcome the ring's low π-nucleophilicity. chemrxiv.org

Given the challenges of direct bromination, indirect methods are often more reliable for achieving regioselective introduction of bromine at the C-6 position.

One of the most effective strategies starts with a precursor that already has a functional group at the C-6 position which can be converted to a bromine atom. A prime example is the use of 3-amino-6-chloropyridazine . The chlorine atom at the C-6 position can be transformed into a bromine atom, though a more common synthetic route involves carrying the chloro-substituent through to the final steps before a desired coupling reaction. However, if the bromo-analogue is specifically required, one could envision a halogen exchange (Halex) reaction, although this is not always straightforward.

A more synthetically viable indirect route involves diazotization. If one were to start with 3,6-diaminopyridazine, the amino group at the C-6 position could be selectively diazotized to form a diazonium salt. Subsequent treatment with a copper(I) bromide source, in a Sandmeyer-type reaction, would install the bromine atom at the C-6 position. The selectivity of diazotization would be a critical factor in this approach.

Another advanced strategy involves directed ortho-metalation. While typically used for C-H functionalization adjacent to a directing group, similar principles can be applied. For instance, in pyridazinone systems, selective bromine-magnesium exchange has been achieved, allowing for the introduction of electrophiles. acs.org A similar metalation-halogenation sequence could potentially be developed for pyridazin-3-amine derivatives.

N-Protection of Pyridazin-3-amine with tert-Butyloxycarbonyl (Boc)

The final step in the synthesis is the protection of the exocyclic amino group at the C-3 position. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a wide range of conditions and its facile removal under mild acidic conditions. nih.gov

The protection reaction is typically carried out by treating the substrate, in this case, 6-bromopyridazin-3-amine, with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). mychemblog.comsigmaaldrich.com The reaction is generally performed in the presence of a base to neutralize the acidic byproduct and to enhance the nucleophilicity of the amine.

Common conditions for Boc protection are summarized in the table below.

Reagent Base (optional) Solvent Temperature Reference
Di-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA)Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF)Room Temperature fishersci.co.uk
Di-tert-butyl dicarbonate ((Boc)₂O)4-(Dimethylamino)pyridine (DMAP) (catalytic)Acetonitrile (B52724) (MeCN), DCMRoom Temperature mychemblog.com
Di-tert-butyl dicarbonate ((Boc)₂O)Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃)THF/Water, Dioxane/Water0 °C to Room Temperature fishersci.co.uk
Di-tert-butyl dicarbonate ((Boc)₂O)None (Catalyst-free)Water/AcetoneRoom Temperature nih.gov

The nucleophilicity of the amino group on the electron-deficient pyridazine ring can be lower than that of a typical arylamine. sigmaaldrich.com Therefore, the reaction may require slightly more forcing conditions, such as the addition of a catalyst like DMAP or gentle heating, to proceed to completion in a reasonable timeframe. The choice of solvent and base is critical to ensure good solubility of the starting material and to facilitate the reaction without promoting side reactions. Upon completion, a standard aqueous workup followed by purification, typically via column chromatography or recrystallization, yields the desired 6-Bromo-N-Boc-pyridazin-3-amine.

General Boc Protection Methodologies and Conditions

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O).

The reaction is typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. A variety of bases and solvent systems can be employed, offering flexibility in adapting the reaction to different substrates. Common conditions for the Boc protection of amines are summarized in the table below.

BaseSolvent(s)TemperatureReference
Sodium Hydroxide (NaOH)Water/THF, Dioxane/WaterRoom Temperature organic-chemistry.org
Sodium Bicarbonate (NaHCO₃)Chloroform/Water (biphasic)Reflux organic-chemistry.org
Triethylamine (Et₃N)Dichloromethane (DCM), THF0 °C to Room Temperature wuxibiology.com
4-(Dimethylamino)pyridine (DMAP)Dichloromethane (DCM), Acetonitrile (MeCN)Room Temperature wuxibiology.com
N,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)Room Temperature wuxibiology.com
Potassium Carbonate (K₂CO₃)AcetoneReflux wuxibiology.com

In a typical procedure, the amine is dissolved in a suitable solvent, and the base and di-tert-butyl dicarbonate are added. The reaction mixture is stirred at a temperature ranging from 0 °C to the reflux temperature of the solvent until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC). The work-up usually involves an aqueous extraction to remove the base and byproducts, followed by purification of the N-Boc protected amine.

Chemoselectivity in Boc Protection of 6-Bromo-pyridazin-3-amine

The structure of 6-bromo-pyridazin-3-amine presents a chemoselectivity challenge for Boc protection. In addition to the exocyclic amino group at the C3 position, the pyridazine ring contains two endocyclic nitrogen atoms (N1 and N2). These ring nitrogens are also potential sites for acylation by di-tert-butyl dicarbonate.

The relative nucleophilicity of the exocyclic amino group versus the endocyclic ring nitrogens is a key factor in determining the outcome of the reaction. Generally, exocyclic amino groups on heteroaromatic rings are more nucleophilic than the ring nitrogens, especially when the ring is electron-deficient, as is the case with the pyridazine ring. This inherent difference in reactivity often allows for the selective N-protection of the amino group.

However, the reaction conditions can significantly influence the chemoselectivity. The use of strong bases or highly forcing conditions might lead to the formation of di-Boc or even tri-Boc protected products, where one or both of the ring nitrogens are also acylated. To favor the desired mono-N-Boc protection at the amino group, milder reaction conditions are generally preferred. This includes the use of weaker bases, such as sodium bicarbonate or triethylamine, and conducting the reaction at or below room temperature. The choice of solvent can also play a role, with less polar solvents sometimes favoring selectivity.

For aminopyridines, a related class of compounds, methods have been developed to achieve high selectivity. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base has been reported to provide high yields and good selectivity for the N-Boc protection of aminopyridines. Such methodologies could potentially be adapted for the selective protection of 6-bromo-pyridazin-3-amine.

Integrated Synthetic Routes to this compound

The synthesis of this compound can be approached through various strategic pathways. These routes can be broadly categorized as stepwise, convergent, or divergent.

A stepwise, or linear, synthesis involves the sequential modification of a starting material through a series of reactions to arrive at the final product. For this compound, a logical stepwise approach would involve two main stages:

Synthesis of the 6-bromo-pyridazin-3-amine core: This can be achieved through various methods for constructing the pyridazine ring. One common strategy is the condensation of a 1,4-dicarbonyl compound with hydrazine. For instance, a suitably substituted maleic anhydride or a derivative could serve as the precursor. Alternatively, functionalization of a pre-existing pyridazine ring can be employed. For example, starting from 3,6-dichloropyridazine, a nucleophilic aromatic substitution with ammonia could yield 3-amino-6-chloropyridazine google.com, which could then be converted to the 6-bromo analogue. Another approach involves the direct bromination of 3-aminopyridazine (B1208633), although this may lead to issues with regioselectivity. A more controlled synthesis of a related compound, 3-amino-4-bromo-6-chloropyridazine, has been reported starting from 3-amino-6-chloropyridazine google.com.

Boc protection of 6-bromo-pyridazin-3-amine: Once the pyridazine core is synthesized, the final step is the selective protection of the amino group with a Boc group, as detailed in the previous sections.

A plausible stepwise synthesis is outlined below:

Step 1: Synthesis of 3-amino-6-chloropyridazine. This can be prepared from the commercially available 3,6-dichloropyridazine by reaction with ammonia google.com.

Step 2: Conversion to 6-bromo-pyridazin-3-amine. This step could potentially be achieved through a halogen exchange reaction or by a Sandmeyer-type reaction from a corresponding amino precursor.

Step 3: Boc protection. The resulting 6-bromo-pyridazin-3-amine is then reacted with di-tert-butyl dicarbonate under optimized conditions to yield the final product, this compound.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule. For a relatively simple molecule like this compound, a fully convergent approach might be overly complex. However, a semi-convergent strategy could be envisioned where a pre-functionalized building block is used to construct the pyridazine ring. For example, a precursor already containing the Boc-protected amino group could be reacted with a four-carbon unit to form the pyridazine ring with the bromine atom introduced subsequently.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. In the context of pyridazine chemistry, a divergent approach would be highly valuable for creating a library of related compounds for structure-activity relationship (SAR) studies. Starting from this compound as a key intermediate, a divergent synthesis could be employed to introduce a wide range of substituents at the 6-position via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The Boc-protected amino group at the 3-position can also be deprotected and further functionalized, leading to a diverse set of pyridazine derivatives. This highlights the importance of this compound as a versatile building block in drug discovery. A strategy has been described for accessing various pyridazine derivatives by allowing for the variation of substituents at the 6-position of the heterocyclic ring nih.govcore.ac.uk.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and yield of the synthesis of this compound, particularly the Boc protection step, are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing a practical and scalable synthetic route.

While the Boc protection of amines can often be achieved without a catalyst, particularly with more nucleophilic amines, the use of a catalyst can significantly enhance the reaction rate and yield, especially for less reactive amines such as heteroaromatic amines.

Catalyst Systems:

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. It reacts with di-tert-butyl dicarbonate to form a more reactive acylating agent, which is then attacked by the amine. However, the use of DMAP needs to be carefully controlled, as it can sometimes lead to the formation of byproducts or decrease chemoselectivity.

Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), and indium triflate (In(OTf)₃) have been reported to catalyze the Boc protection of amines. They are thought to activate the di-tert-butyl dicarbonate, making it more electrophilic.

Protic Ionic Liquids: Protic ionic liquids have been shown to be efficient catalysts for the N-tert-butyloxycarbonylation of amines, offering advantages such as mild reaction conditions and catalyst recyclability researchgate.net.

Heterogeneous Catalysts: The use of solid-supported catalysts, such as sulfonic-acid-functionalized silica, can simplify the purification process as the catalyst can be easily removed by filtration semanticscholar.org.

Solvent Effects:

The choice of solvent can have a profound impact on the rate and selectivity of the Boc protection reaction.

Polar Aprotic Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used as they are good at solvating the reactants and intermediates.

Protic Solvents: Alcohols, such as methanol and ethanol, have been reported to accelerate the Boc protection of primary amines, even in the absence of a base wuxibiology.com. This is attributed to the ability of the alcohol to stabilize the transition state through hydrogen bonding.

Water: Performing the reaction in water or a mixture of water and an organic solvent can be an environmentally friendly approach and has been shown to be effective for the chemoselective N-Boc protection of amines wuxibiology.com.

Solvent-Free Conditions: In some cases, the reaction can be carried out neat (without a solvent), which is a green chemistry approach that minimizes waste semanticscholar.org.

The optimal combination of catalyst and solvent for the Boc protection of 6-bromo-pyridazin-3-amine would need to be determined experimentally, with the goal of achieving high yield and chemoselectivity while minimizing reaction time and by-product formation. A systematic screening of different catalysts and solvents would be a prudent approach to identify the most efficient conditions.

Yield Enhancement and Side-Product Mitigation in the Synthesis of this compound

The primary synthetic route to this compound is the reaction of 3-amino-6-bromopyridazine (B1273705) with di-tert-butyl dicarbonate (Boc₂O). The optimization of this reaction is contingent on several factors, including the choice of base, solvent, reaction temperature, and stoichiometry of the reagents.

Yield Enhancement

Maximizing the yield of the desired mono-Boc-protected product is a primary objective in the synthesis of this compound. Key variables that influence the yield include the nature of the base and the solvent system employed.

Influence of Base: The selection of an appropriate base is critical in facilitating the nucleophilic attack of the amino group on the Boc anhydride. Both inorganic and organic bases have been successfully employed in Boc protection reactions. Common bases include sodium bicarbonate (NaHCO₃), triethylamine (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). For aminopyridines, a combination of a non-nucleophilic organic base like triethylamine and a catalytic amount of DMAP often provides high yields. The use of a base is essential to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product.

Influence of Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as acetonitrile, dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used. rsc.org In some instances, aqueous or biphasic systems have also been employed, particularly with inorganic bases like sodium bicarbonate. The solubility of both the starting material and the reagents in the chosen solvent is a key consideration for achieving a homogeneous reaction mixture and maximizing conversion.

The following table summarizes typical conditions and reported yields for the Boc protection of aminopyridines, which can be extrapolated to the synthesis of this compound.

Starting MaterialReagentBaseSolventTemperatureYield (%)
3-Aminopyridine(Boc)₂OEDCI, HOBT, TEADichloromethaneRoom Temp85
3-Aminopyridine(Boc)₂ODMAP, TEADichloromethaneRoom Temp~60
4-Aminopyridine(Boc)₂O-AcetonitrileRoom Temp>95

This table is generated based on data from analogous reactions and serves as a guideline for optimizing the synthesis of this compound.

Side-Product Mitigation

The primary side-products in the Boc protection of 3-amino-6-bromopyridazine include the di-Boc-protected derivative and urea-type impurities. The formation of these byproducts can be minimized through careful control of reaction conditions.

Di-Boc Formation: The formation of the di-tert-butoxycarbonyl derivative, where both hydrogen atoms of the primary amine are substituted, is a common side reaction. This is more prevalent with highly reactive amines or when an excess of Boc anhydride and a strong base are used. To mitigate this, it is crucial to control the stoichiometry of the reagents, typically using a slight excess (1.1-1.5 equivalents) of Boc₂O. Lowering the reaction temperature can also help to improve the selectivity for mono-protection.

Urea Formation: Urea-type byproducts can arise from the reaction of the starting amine with isocyanate impurities present in the Boc anhydride or formed in situ. Using high-purity Boc₂O and maintaining a moisture-free reaction environment can help to reduce the formation of these impurities.

Purification Strategies: Effective purification is essential to isolate the desired this compound from unreacted starting materials and side-products. Common purification techniques include:

Recrystallization: This method is often effective for obtaining highly pure product, provided a suitable solvent system can be identified.

Column Chromatography: Silica gel column chromatography is a versatile method for separating the mono-Boc product from the more polar starting material and the less polar di-Boc byproduct. rsc.orggoogle.com A mixture of ethyl acetate and hexanes is a common eluent system for such separations. nih.gov

Acidic Work-up: An acidic wash during the work-up can help to remove any unreacted 3-amino-6-bromopyridazine by converting it into its water-soluble salt.

The following table outlines potential side-products and strategies for their mitigation.

Side-ProductFormation ConditionsMitigation Strategy
Di-Boc-protected amineExcess Boc₂O, strong base, high temperatureControl stoichiometry, use milder base, lower temperature
Urea derivativesImpurities in Boc₂O, moistureUse high-purity reagents, maintain anhydrous conditions
Unreacted starting materialIncomplete reactionEnsure sufficient reaction time, optimize temperature and base

By carefully selecting the reaction parameters and employing appropriate purification techniques, the synthesis of this compound can be optimized to achieve high yields of the desired product with minimal impurities.

Chemical Reactivity and Transformations of 6 Bromo N Boc Pyridazin 3 Amine

Reactions at the Bromine-Substituted C-6 Position

The bromine atom at the C-6 position of the pyridazine (B1198779) ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 6-Bromo-N-Boc-pyridazin-3-amine is an excellent substrate for such transformations. These reactions allow for the formation of new C-C and C-N bonds, enabling the synthesis of a wide array of substituted pyridazine derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the bromopyridazine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is instrumental in the synthesis of 6-aryl- and 6-heteroaryl-pyridazin-3-amine derivatives.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O10070-95
PdCl₂(dppf)dppfK₂CO₃Dioxane90-11075-98
Pd₂(dba)₃XPhosK₃PO₄t-BuOH80-10080-99

Sonogashira Coupling: For the introduction of an alkyne moiety at the C-6 position, the Sonogashira coupling is the reaction of choice. It involves the coupling of the bromo-pyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of a base like triethylamine (B128534).

Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHF25-6065-90
PdCl₂(PPh₃)₂CuIDiisopropylamineDMF25-7070-95

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond, allowing for the synthesis of 6-amino-substituted pyridazines. The reaction couples the bromo-pyridazine with a primary or secondary amine using a palladium catalyst and a bulky phosphine (B1218219) ligand.

Palladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene80-11060-85
Pd(OAc)₂XantphosCs₂CO₃Dioxane90-12065-90

Nucleophilic Aromatic Substitution (SNAr) Pathways

The electron-deficient nature of the pyridazine ring, further activated by the bromine atom, allows for nucleophilic aromatic substitution (SNAr) reactions. In this pathway, a nucleophile directly displaces the bromide ion at the C-6 position. This method is particularly useful for introducing oxygen, sulfur, and nitrogen nucleophiles. The reaction is typically facilitated by the presence of a strong base and is often carried out at elevated temperatures.

Common nucleophiles include alkoxides, thiolates, and amines. The rate of reaction is influenced by the nucleophilicity of the attacking species and the stability of the intermediate Meisenheimer complex.

Reductive Debromination Reactions

In certain synthetic strategies, the removal of the bromine atom is required to yield the corresponding 6-unsubstituted pyridazin-3-amine derivative. This is typically achieved through reductive debromination. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This reaction proceeds under mild conditions and generally provides high yields of the debrominated product.

Reactivity of the N-tert-Butyloxycarbonyl (Boc) Group

The N-Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under specific, controlled conditions.

N-Boc Deprotection Mechanisms and Conditions (Acidic, Thermal, Catalytic)

The removal of the Boc group, or deprotection, is a critical step in many synthetic sequences. This transformation can be achieved through several methods, with acidic conditions being the most common.

Acidic Deprotection: The Boc group is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of isobutylene (B52900) and carbon dioxide to liberate the free amine. A variety of acids can be employed for this purpose.

Acidic ReagentSolventTemperature (°C)Reaction Time
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)0 - 250.5 - 2 h
Hydrochloric Acid (HCl)Dioxane or Ethyl Acetate0 - 251 - 4 h
Formic Acid-25 - 502 - 8 h

Thermal Deprotection: In some cases, particularly when acid-sensitive functional groups are present in the molecule, thermal deprotection can be an alternative. Heating the Boc-protected amine in a high-boiling solvent can lead to the cleavage of the protecting group. However, this method is less common due to the potential for side reactions at elevated temperatures.

Catalytic Deprotection: Certain Lewis acids can also catalyze the removal of the Boc group. Reagents such as zinc bromide or ceric ammonium (B1175870) nitrate (B79036) have been used for this purpose, often offering milder reaction conditions compared to strong Brønsted acids.

Orthogonal Protection Strategies and Selective Transformations

The presence of the Boc group allows for orthogonal protection strategies in the synthesis of complex molecules. This means that the Boc group can be selectively removed in the presence of other protecting groups that are stable to acidic conditions but labile under other conditions (e.g., Fmoc, Cbz, benzyl (B1604629) groups). This selectivity is crucial for the stepwise elaboration of a molecule. For instance, after performing a cross-coupling reaction at the C-6 position, the Boc group can be removed to allow for further functionalization of the newly liberated amino group, without affecting other protected functionalities within the molecule. This strategic approach enables the efficient and controlled synthesis of highly functionalized pyridazine derivatives.

Transformations Involving the Pyridazine N-3 Amino Group

The reactivity of the N-3 amino group is significantly influenced by the electron-withdrawing nature of the pyridazine ring and the steric and electronic effects of the tert-butoxycarbonyl (Boc) protecting group.

The Boc-protected amino group in this compound can undergo further electrophilic functionalization. While the Boc group itself is an electrophilic modification, the nitrogen atom retains a degree of nucleophilicity, allowing for reactions with various electrophiles. For instance, alkylation of N-Boc protected aminopyridines can be achieved under specific conditions. One method involves the use of a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. An alternative approach enhances the nucleophilicity of the amino nitrogen through the use of an electrogenerated acetonitrile (B52724) anion, which facilitates alkylation in high yields under mild conditions. nih.gov

The development of electrophilic aminating agents, such as N-Boc-oxaziridines, has provided a pathway for the direct transfer of a Boc-protected amino group to nucleophilic centers. nih.govlookchem.com These reagents, while not directly reacting with this compound itself, illustrate the principle of electrophilic amination. nih.govlookchem.com This methodology has been instrumental in the synthesis of N-orthogonally diprotected hydrazino acids. nih.gov The use of such reagents underscores the importance of the Boc group in modulating the reactivity of amino functionalities in heterocyclic systems. unc.edu

Table 1: Examples of Electrophilic Functionalization of N-Boc-Amino Groups

Reactant Reagent Product Conditions Yield (%) Reference
N-Boc-4-aminopyridine Electrogenerated acetonitrile anion, Alkyl halide N-alkylated-N-Boc-4-aminopyridine Room temperature, 2 hours High nih.gov
N-benzyl amino acids N-Boc-oxaziridine N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids Multigram scale - nih.gov
Primary/Secondary Amines N-Boc-3-(4-cyanophenyl)oxaziridine N-Boc-hydrazines Room temperature High lookchem.com

This table is interactive. Click on the headers to sort the data.

The presence of the amino group and the bromine atom on the pyridazine ring of this compound provides opportunities for its use in heterocyclic annulation reactions, leading to the formation of fused ring systems. The amino group can act as a nucleophile, while the bromine can serve as a leaving group in subsequent cyclization steps. For example, derivatives of 4-amino-3-halogenopyridazines have been shown to undergo conversion into pyrazoles. wur.nl While this specific example does not involve a Boc-protected amine, it highlights the potential of the amino-halopyridazine scaffold in constructing new heterocyclic frameworks. The Boc group in this compound would likely require removal prior to or during the annulation process to enable the desired reactivity of the amino group.

Reactivity of the Pyridazine Core System

The pyridazine ring is an electron-deficient heterocycle, which influences its susceptibility to both electrophilic and nucleophilic attack. The presence of the bromo and N-Boc-amino substituents further modulates this reactivity.

Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally difficult due to the ring's electron-deficient nature. The two adjacent nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. masterorganicchemistry.comlumenlearning.comlibretexts.org However, the outcome of such reactions, if they occur, is directed by the existing substituents. The N-Boc-amino group is an activating group and would direct incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group but also an ortho-, para-director. The interplay of these two groups on the pyridazine ring would determine the regioselectivity of any potential EAS reaction. It is important to note that the reaction conditions for EAS, often involving strong acids, could lead to the removal of the acid-labile Boc protecting group. unc.edu

The electron-deficient character of the pyridazine ring makes it susceptible to nucleophilic attack. wur.nl Halogenated pyridazines, in particular, can undergo nucleophilic substitution reactions. wur.nl These substitutions can proceed through different mechanisms, including the SN(AE) mechanism (addition-elimination) or via the formation of a didehydropyridazine intermediate. wur.nl In the case of this compound, a nucleophile could potentially attack the carbon atom bearing the bromine atom, leading to its displacement. The pyridazine ring itself can also be a site of nucleophilic addition, particularly in the presence of strong nucleophiles. wur.nl

Pyridazine derivatives can undergo ring-opening and rearrangement reactions under certain conditions. For instance, some halogenopyrimidines and halogenopyrazines are known to undergo ring-opening upon treatment with potassium amide in liquid ammonia (B1221849), following an SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). wur.nl While halogenopyridines are generally more resistant to such ring-opening reactions, the possibility exists depending on the specific substrate and reaction conditions. wur.nl For example, 4-amino-3,6-dihalogenopyridazines have been observed to convert into 1,2,4-triazoles, indicating a ring transformation. wur.nl The stability of the pyridazine ring in this compound under various reaction conditions is a critical factor in its synthetic applications.

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms for Key Transformations

The functionalization of the pyridazine (B1198779) ring is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is advantageous due to the versatility of the method and the availability of starting materials. mdpi.com The synthesis of pyridazine derivatives can also be accomplished through cyclization reactions or nucleophilic substitutions. mdpi.com

For instance, the C-6 amination of 3-bromoimidazo[1,2-b]pyridazines, a related class of compounds, has been shown to proceed efficiently. The reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines in the presence of cesium fluoride (B91410) (CsF) and a phase-transfer catalyst in dimethyl sulfoxide (B87167) (DMSO) yields the corresponding C-6 aminated products in high yields. researchgate.net Kinetic analyses of these reactions can help to elucidate the underlying mechanisms, which may involve a stepwise addition-elimination or a concerted pathway. researchgate.net

Computational Chemistry Studies on Molecular Structure and Conformation

For example, theoretical calculations on substituted pyridazinones have been used to understand their chemical and biological properties. mdpi.com By calculating quantum chemical parameters, researchers can gain information about the active sites of the molecules before conducting experimental studies. mdpi.com The conformation and electronic structure of push-pull pyridazine derivatives have been investigated using DFT to understand their nonlinear optical properties. mdpi.com

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions involving pyridazine compounds. By analyzing the electronic properties of the molecules, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), it is possible to predict which sites are more likely to undergo reaction.

The dipole moment of pyridazine is the largest among the diazine isomers, which influences its reactivity and interaction with other molecules. nih.gov Quantum chemical studies on various pyridazine derivatives have been performed to calculate parameters like HOMO-LUMO energy gaps and Mulliken charges, which help in understanding their reactivity. researchgate.net These calculations can also be used to predict the pKa values of C-H bonds, indicating their propensity to act as C-H bond donors. nih.gov

Energy Profiles and Transition State Analysis of Reaction Pathways

A detailed understanding of reaction mechanisms can be achieved by calculating the energy profiles and analyzing the transition states of reaction pathways. These theoretical studies help to identify the rate-limiting step of a reaction and to understand the factors that control its efficiency and selectivity.

For the formation of a mdpi.comnih.govdithiolo[3,4-b]pyridine system, DFT calculations have been used to propose a detailed reaction mechanism. mdpi.com The calculations revealed that the rate-limiting step is a cyclization process, with a specific activation barrier. mdpi.com Visualizing the molecular geometry and vibrational frequencies of the transition states provides further insight into the reaction dynamics. mdpi.com

Synthetic Utility and Applications in Advanced Chemical Synthesis

Role as a Precursor for Polyfunctionalized Pyridazines

The bromine atom on the 6-Bromo-N-Boc-pyridazin-3-amine scaffold serves as a linchpin for introducing molecular diversity. Its reactivity in palladium-catalyzed cross-coupling reactions is a cornerstone of its utility, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Two of the most powerful of these transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromo-pyridazine with a wide range of organoboron compounds, such as boronic acids and boronate esters. organic-chemistry.org This method is celebrated for its mild reaction conditions and exceptional functional group tolerance. researchgate.net By employing different boronic acids, a vast array of aryl, heteroaryl, alkyl, or alkenyl substituents can be installed at the 6-position of the pyridazine (B1198779) ring. The use of modern palladium catalysts and ligands ensures high efficiency for these transformations, even on electron-deficient heterocyclic systems like pyridazine. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. organic-chemistry.org It facilitates the coupling of the bromo-pyridazine with a diverse set of primary or secondary amines, amides, or carbamates. organic-chemistry.orgresearchgate.net This reaction is instrumental in creating libraries of 6-amino-pyridazine derivatives. The choice of phosphine (B1218219) ligands is crucial and has evolved to allow for the coupling of virtually any amine with aryl halides. organic-chemistry.org The Boc-protected amine at the 3-position remains intact under these conditions, allowing for subsequent deprotection and further derivatization.

The strategic advantage of this compound lies in the orthogonal reactivity of its two functional groups. The bromo group can be selectively functionalized using palladium catalysis, after which the Boc-protecting group can be removed under acidic conditions to liberate the 3-amino group. This free amine can then undergo a host of further reactions, such as acylation, alkylation, or condensation, providing a pathway to highly decorated, polyfunctionalized pyridazine structures.

Building Block in the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems are of immense interest in medicinal chemistry as their rigid, planar structures can interact effectively with biological targets. orgsyn.org this compound is a valuable precursor for creating such fused systems, most notably imidazo[1,2-b]pyridazines and triazolo[4,3-b]pyridazines.

The general strategy involves the deprotection of the Boc group to reveal the 3-amino-6-bromopyridazine (B1273705) intermediate. The free amino group can then act as a nucleophile in a cyclization reaction.

Imidazo[1,2-b]pyridazines: This important class of fused heterocycles can be synthesized through the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. sigmaaldrich.com The presence of a halogen at the 6-position of the pyridazine ring is crucial as it deactivates the adjacent ring nitrogen, ensuring that the initial alkylation occurs regioselectively at the N1 nitrogen of the pyridazine ring, which is adjacent to the amino group, leading to efficient cyclization. The resulting 6-bromoimidazo[1,2-b]pyridazine (B1525595) can be further elaborated using the cross-coupling methods described previously. nih.gov

Triazolo[4,3-b]pyridazines: These fused systems are also accessible from 3-amino-6-substituted pyridazines. Structure-based design has identified these scaffolds as potent and selective inhibitors of enzymes like Pim-1 kinase. organic-chemistry.org

The ability to first functionalize the 6-position via cross-coupling and then construct the fused ring system, or vice-versa, provides synthetic chemists with a flexible and powerful approach to novel heterocyclic entities.

Applications in Fragment-Based Synthesis and Chemical Library Generation

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach relies on screening small, low-complexity molecules (fragments) that can be gradually optimized into more potent drugs. The pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, and its derivatives are frequently used in FBDD campaigns.

This compound is an ideal building block for generating chemical libraries for FBDD and high-throughput screening for several reasons:

Dual Functionality: It contains two distinct points for diversification. The bromo group can be functionalized via an array of cross-coupling partners (e.g., a library of boronic acids).

Vectorial Growth: After the initial coupling reaction, the Boc group can be removed, and the resulting amine can be reacted with another library of reagents (e.g., carboxylic acids, sulfonyl chlorides), allowing for the systematic and vectorial growth of the fragment.

Favorable Properties: The pyridazine core often imparts favorable physicochemical properties, such as improved solubility, which are desirable in drug candidates.

The systematic application of Suzuki and Buchwald-Hartwig reactions, followed by amine functionalization, allows for the rapid, parallel synthesis of hundreds or thousands of related but distinct compounds, significantly accelerating the discovery of new bioactive molecules.

Integration into Complex Synthetic Targets

The ultimate test of a building block's utility is its successful incorporation into the synthesis of complex, high-value molecules such as pharmaceuticals. The pyridazine and fused imidazo[1,2-b]pyridazine (B131497) scaffolds are key components in numerous biologically active compounds, particularly in the area of protein kinase inhibitors. orgsyn.org

For instance, imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of critical signaling proteins like VEGFR2 kinase and as agents for imaging β-amyloid plaques associated with Alzheimer's disease. orgsyn.org Furthermore, related quinazoline (B50416) structures, which can be synthesized using similar cross-coupling strategies, have been developed as multi-tyrosine kinase inhibitors for cancer therapy. organic-chemistry.org The synthesis of the drug Lacosamide, used for treating epilepsy, involves intermediates containing tert-butyl carbamate (B1207046) functionalities, highlighting the importance of Boc-protected amines in the synthesis of modern pharmaceuticals. google.com

The synthetic pathways to these complex molecules often rely on the very reactions for which this compound is designed. A typical synthetic sequence might involve an early-stage Suzuki or Buchwald-Hartwig coupling to install a key pharmacophoric element onto the pyridazine core, followed by later-stage modifications, including deprotection and functionalization of the amine or condensation to form a fused ring system.

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research concerning 6-Bromo-N-Boc-pyridazin-3-amine will undoubtedly focus on developing more environmentally benign and efficient synthetic routes.

Current methodologies for the synthesis of pyridazine (B1198779) derivatives often rely on traditional heating and stoichiometric reagents. Green chemistry tools, such as microwave-assisted synthesis and grinding techniques, have shown promise in accelerating reaction times and reducing energy consumption for the synthesis of various pyridazinone derivatives. nih.gov The application of these techniques to the synthesis of this compound could offer significant advantages over conventional methods.

Furthermore, the development of one-pot reactions and tandem sequences that minimize intermediate purification steps is a key area of interest. For instance, a catalyst-free tandem hydroamination–aromatic substitution sequence has been successfully employed for the synthesis of fused pyridazine and pyrazine (B50134) systems. mdpi.com Adapting such strategies for the synthesis and further functionalization of this compound could streamline the production of complex derivative libraries.

Another promising avenue is the exploration of alternative, more sustainable starting materials and reagents. Metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offer a cost-effective and sustainable alternative to metal-catalyzed methods for constructing pyridazine rings. organic-chemistry.org Investigating similar metal-free approaches for the synthesis of the target compound is a worthwhile endeavor.

The use of flow chemistry also presents a significant opportunity for the sustainable synthesis of pyridazines. Flow reactors can improve reaction efficiency, safety, and scalability, as demonstrated in the synthesis of various heterocyclic compounds, including pyridines. acs.org Implementing flow chemistry for the production of this compound and its derivatives could lead to more controlled and reproducible manufacturing processes.

Exploration of Advanced Catalytic Transformations

The bromine atom at the C6 position of this compound is a prime handle for a wide array of advanced catalytic transformations, enabling the introduction of diverse functionalities.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to pyridazine systems. rsc.org The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds. While the unprotected N-H group in some nitrogen-rich heterocycles can inhibit palladium catalysis, the Boc-protecting group on the amino function of the target molecule mitigates this issue, making it an excellent candidate for such transformations. nih.govyoutube.com Future research should focus on expanding the scope of coupling partners, including a wider range of aryl, heteroaryl, alkyl, and benzyl (B1604629) boronic acids and esters.

The Buchwald-Hartwig amination is another indispensable palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. acs.org This reaction would allow for the introduction of a vast array of primary and secondary amines at the C6 position, significantly expanding the chemical space accessible from this compound. The development of more efficient and general catalyst systems will be crucial for achieving high yields and functional group tolerance. clockss.orgrsc.org

C-H activation represents a paradigm shift in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. Rhodium-catalyzed C-H activation has been successfully used to construct fused pyridazine analogues. nih.govresearchgate.net Exploring the potential for directed or undirected C-H activation on the pyridazine ring of this compound could open up novel avenues for derivatization, allowing for the introduction of functional groups at positions not readily accessible through traditional methods.

Photoredox catalysis has emerged as a powerful tool for a wide range of chemical transformations under mild conditions. rsc.org The application of photoredox catalysis to the functionalization of pyridazines is a rapidly growing field. organic-chemistry.orgsciencedaily.com Future work could explore the use of photoredox-mediated reactions, such as Minisci-type reactions, to introduce alkyl or acyl groups onto the pyridazine core of the title compound.

Investigation of New Derivatization Pathways and Chemical Space

The unique combination of a bromo substituent and a Boc-protected amine on the pyridazine ring of this compound offers a multitude of possibilities for creating diverse chemical libraries.

The bromine atom serves as a versatile handle for a variety of nucleophilic substitution and cross-coupling reactions, as discussed in the previous section. Beyond these, it can be utilized in other transformations such as Stille, Sonogashira, and Heck couplings to introduce a wide range of carbon-based substituents. rsc.org

The N-Boc protecting group, while primarily installed to modulate reactivity and solubility, can also be a point of derivatization. While typically removed under acidic conditions, recent studies have shown that N-Boc groups can participate in various reactions. nih.gov For instance, N-Boc protected amines can be N-alkylated under specific conditions. nih.govresearchgate.net Furthermore, one-pot amidation of N-Boc protected amines has been achieved through in situ generation of isocyanate intermediates. sciencedaily.com Exploring these less conventional reactions of the N-Boc group could lead to novel derivatization strategies.

The pyridazine ring itself possesses inherent reactivity that can be exploited. The nitrogen atoms can act as hydrogen bond acceptors, influencing the conformation and biological activity of molecules. nih.gov The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms.

The exploration of this vast chemical space can be guided by computational methods. In silico screening and molecular modeling can help to identify promising derivatization pathways and predict the properties of the resulting compounds, thereby prioritizing synthetic efforts. Remapping the chemical and pharmacological space of drugs has shown that heterocyclic compounds, including those with pyridazine moieties, occupy diverse regions of this space, highlighting the potential for discovering novel bioactive molecules. youtube.com

High-Throughput Synthesis and Automation in Pyridazine Chemistry

To fully exploit the synthetic potential of this compound, high-throughput synthesis (HTS) and automation are indispensable tools. These technologies enable the rapid generation of large and diverse libraries of compounds for screening in drug discovery and materials science.

The development of robust and reliable synthetic methodologies that are amenable to automation is a key prerequisite for HTS. Solid-phase organic synthesis (SPOS) has been a workhorse in combinatorial chemistry, and its application to the synthesis of heterocyclic libraries is well-established. researchgate.net An automated solid-phase approach for the derivatization of this compound would allow for the efficient production of a large number of analogs.

Flow chemistry is another powerful platform for automated synthesis. mdpi.comuc.pt The precise control over reaction parameters, the ability to perform multi-step sequences, and the ease of scale-up make flow chemistry an attractive option for the synthesis of pyridazine libraries. Autonomous synthesis robots, guided by artificial intelligence, are at the forefront of chemical discovery, capable of optimizing reaction conditions and exploring new chemical space with unprecedented speed and efficiency. sciencedaily.com

The integration of HTS with high-throughput screening (HITS) creates a powerful engine for innovation. The in situ screening of compound libraries generated via "click" chemistry, for example, has proven to be a highly effective strategy for the rapid identification of enzyme inhibitors. rsc.org Applying similar strategies to libraries derived from this compound could accelerate the discovery of new drug candidates and functional materials.

The future of pyridazine chemistry, and indeed all of chemical synthesis, lies in the synergy between human ingenuity and automated systems. By embracing these technologies, researchers can unlock the full potential of versatile building blocks like this compound and drive innovation across a wide range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.